3-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenoxy group, a pyrido[1,2-a]pyrimidinone core, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves multiple steps. One common approach is to start with the synthesis of the pyrido[1,2-a]pyrimidinone core, followed by the introduction of the fluorophenoxy group and the thiazolidinone ring. The final step involves the formation of the propanoic acid moiety.
Formation of Pyrido[1,2-a]pyrimidinone Core: This can be achieved through a cyclocondensation reaction between 2-aminopyridine and an appropriate aldehyde under acidic conditions.
Introduction of Fluorophenoxy Group: This step typically involves a nucleophilic substitution reaction using 4-fluorophenol and a suitable leaving group.
Formation of Thiazolidinone Ring: This can be accomplished through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Formation of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one derivatives: These compounds share the pyrido[1,2-a]pyrimidinone core and exhibit similar biological activities.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Fluorophenoxy derivatives: These compounds contain the fluorophenoxy group and are studied for their potential therapeutic applications.
Uniqueness
3-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and potential for membrane permeability, while the thiazolidinone ring contributes to its stability and reactivity.
Properties
Molecular Formula |
C21H14FN3O5S2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C21H14FN3O5S2/c22-12-4-6-13(7-5-12)30-18-14(19(28)24-9-2-1-3-16(24)23-18)11-15-20(29)25(21(31)32-15)10-8-17(26)27/h1-7,9,11H,8,10H2,(H,26,27)/b15-11- |
InChI Key |
DGIXYDXAKZEXFA-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)OC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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